molecular formula C21H15ClN2O5 B1234785 ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate

ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate

Cat. No. B1234785
M. Wt: 410.8 g/mol
InChI Key: WJDZZRSELRBXOP-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[5-[(5-cyano-4-methyl-2,6-dioxo-3-pyridinylidene)methyl]-2-furanyl]benzoic acid ethyl ester is a benzoate ester.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 2-chloroacetoacetate and its 4-chloro isomer react with cyanoacetamide in the presence of triethylamine, providing access to a library of pyrrole derivatives from commercially available materials (Dawadi & Lugtenburg, 2011).
  • The title azo dye, including a pyridine-2,6-dione backbone, crystallizes in the hydrazone form, demonstrating potential in molecular structure studies (Qian & Huang, 2006).
  • Synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines was facilitated by ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, showcasing a method for creating novel polyfunctional pyridines (Latif, Rady, & Döupp, 2003).

Materials Science

  • Photoinduced direct oxidative annulation of certain diones and propanoates, which could include derivatives of the ethyl 2-chloro-5 compound, leads to the formation of polyheterocyclic compounds, demonstrating potential in advanced materials science (Zhang et al., 2017).

Catalysis and Bio-Based Production

  • The compound's derivatives can be used in Diels–Alder and dehydrative aromatization reactions, important in the production of biobased terephthalic acid precursors, indicating its role in sustainable chemistry (Pacheco et al., 2015).

Pharmaceutical and Medical Research

  • Synthesis of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which may be related to the ethyl 2-chloro-5 compound, has shown promising anticancer activity, suggesting a potential application in pharmaceutical research (Horishny, Arshad, & Matiychuk, 2021).

properties

Molecular Formula

C21H15ClN2O5

Molecular Weight

410.8 g/mol

IUPAC Name

ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C21H15ClN2O5/c1-3-28-21(27)15-8-12(4-6-17(15)22)18-7-5-13(29-18)9-14-11(2)16(10-23)20(26)24-19(14)25/h4-9H,3H2,1-2H3,(H,24,25,26)/b14-9+

InChI Key

WJDZZRSELRBXOP-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C/3\C(=C(C(=O)NC3=O)C#N)C)Cl

SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=C(C(=O)NC3=O)C#N)C)Cl

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=C(C(=O)NC3=O)C#N)C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate
Reactant of Route 5
ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate
Reactant of Route 6
ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate

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